(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring, a thiazolidinone core, and a methoxybenzylidene group, contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
(5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-14-19(21(27)25(23(14)2)16-10-5-4-6-11-16)24-20(26)18(30-22(24)29)13-15-9-7-8-12-17(15)28-3/h4-13H,1-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXLTHJGDIEBTK-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=CC=C4OC)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC=CC=C4OC)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde with 2-methoxybenzylidene-2-thioxo-1,3-thiazolidin-4-one under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution at the pyrazole or thiazolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Thiazolidin-4-one derivatives have gained attention for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
Anticancer Mechanisms
- Enzyme Inhibition : Thiazolidin-4-one derivatives can act as inhibitors of key enzymes involved in cancer progression. For instance, they target cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are crucial in cell cycle regulation and tumor growth .
Case Studies
Several studies have reported on the anticancer efficacy of thiazolidin-4-one derivatives:
- A study demonstrated that thiazolidinone derivatives exhibited significant cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics.
Antibacterial Properties
Research indicates that thiazolidin-4-one derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:
- Compounds derived from thiazolidinone frameworks showed effective inhibition against Escherichia coli and Staphylococcus aureus, with activity indices ranging from 53.84% to 88.46% depending on the substituents present .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their chemical structure. Modifications at various positions can enhance their efficacy:
| Position | Modification Type | Effect on Activity |
|---|---|---|
| C2 | Electron-withdrawing groups | Increased antibacterial activity |
| N3 | Aromatic substitutions | Enhanced anticancer properties |
| C5 | Alkyl groups | Improved solubility and bioavailability |
Broader Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiazolidinone derivatives demonstrate a wide range of pharmacological activities:
Other Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The pyrazole and methoxybenzylidene groups may enhance binding affinity and specificity, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings and various functional groups.
Benzylidene Derivatives: Compounds with benzylidene groups attached to different cores.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring, a thiazolidinone core, and a methoxybenzylidene group. This specific arrangement of functional groups imparts distinctive chemical properties and biological activities, setting it apart from other similar compounds.
Biological Activity
The compound (5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 378.47 g/mol. The structure features a thiazolidinone core with a pyrazole and methoxybenzylidene substituent, which may contribute to its biological properties.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study conducted on various thiazolidinones demonstrated that compounds similar to the one showed cytotoxic effects against several cancer cell lines. The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups like methoxy enhances the anticancer activity by increasing the compound's lipophilicity and interaction with cellular membranes .
Table 1: Cytotoxicity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10.5 | |
| Compound B | HeLa (Cervical Cancer) | 8.0 | |
| (5Z)-3-(...) | A549 (Lung Cancer) | 12.0 | Current Study |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that thiazolidinones can inhibit the growth of various bacterial and fungal strains. The mechanism is believed to involve disruption of cell wall synthesis and interference with metabolic pathways within microbial cells. For instance, compounds structurally related to our target compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Thiazolidinones
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | S. aureus | 15 µg/mL | |
| Compound D | E. coli | 20 µg/mL | |
| (5Z)-3-(...) | C. albicans | 18 µg/mL | Current Study |
Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory effects. Studies have shown that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, indicating potential use in treating inflammatory diseases. The anti-inflammatory activity of related compounds has been attributed to their ability to modulate signaling pathways involved in inflammation .
Case Studies
A notable case study investigated a series of thiazolidinone derivatives for their anticancer and anti-inflammatory activities. The study demonstrated that specific modifications to the thiazolidinone ring significantly enhanced both activities, suggesting that similar modifications could be applied to our compound for improved efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
